molecular formula C19H23BrN2O4S B2796308 1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine CAS No. 2361729-05-5

1-(4-Bromo-3-ethoxybenzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B2796308
CAS No.: 2361729-05-5
M. Wt: 455.37
InChI Key: JBBDYCXMGMPVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a piperazine derivative with a molecular weight of 363.28 . It has a complex structure with bromo, ethoxy, and methoxy substituents attached to different phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Additionally, it has a sulfonyl group attached to a phenyl ring, which itself has bromo and ethoxy substituents. Another phenyl ring with a methoxy substituent is also attached to the piperazine ring .

Safety and Hazards

This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed (Hazard Statement H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-(4-bromo-3-ethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O4S/c1-3-26-19-14-15(8-9-16(19)20)27(23,24)22-12-10-21(11-13-22)17-6-4-5-7-18(17)25-2/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBDYCXMGMPVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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